![molecular formula C20H25N3S B3008966 N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-43-3](/img/structure/B3008966.png)
N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound with a complex structure. It contains a pyrrole ring and a pyrazine ring , making it part of the pyrrolopyrazine scaffold . This scaffold has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Molecular Structure Analysis
The molecular formula of N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is C20H23F2N3O . It exhibits an average mass of 359.413 Da and a monoisotopic mass of 359.180908 Da .
Scientific Research Applications
Antimicrobial Properties
Pyrrolopyrazine derivatives, including our compound of interest, exhibit promising antimicrobial effects. Researchers have observed activity against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antibiotics or antifungal agents in the fight against infectious diseases .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, from autoimmune disorders to chronic conditions. Some pyrrolopyrazine derivatives, including our compound, have demonstrated anti-inflammatory properties. These molecules may modulate inflammatory pathways and hold potential for therapeutic intervention .
Antiviral Effects
Viruses pose significant global health challenges. Pyrrolopyrazine derivatives have shown antiviral activity against certain viruses. While the exact mechanisms remain unclear, these compounds could be explored further as antiviral agents .
Antioxidant Potential
Oxidative stress contributes to aging, neurodegenerative diseases, and cancer. Some pyrrolopyrazine derivatives exhibit antioxidant properties, scavenging free radicals and protecting cells from damage. Our compound might contribute to antioxidant-based therapies .
Antitumor Activity
Cancer remains a major health concern. Pyrrolopyrazine derivatives, especially those with the pyrrolo[1,2-a]pyrazine scaffold, have demonstrated antitumor effects. These compounds may interfere with cancer cell growth, survival, or metastasis .
Kinase Inhibition
Kinases play essential roles in cellular signaling pathways. Interestingly, 5H-pyrrolo[2,3-b]pyrazine derivatives (a subset of pyrrolopyrazines) have shown activity as kinase inhibitors. These compounds could be valuable in drug discovery efforts targeting kinases involved in diseases like cancer and inflammation .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected .
Result of Action
The broad range of biological activities associated with pyrrolopyrazine derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
N-cyclohexyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c24-20(21-17-10-5-2-6-11-17)23-15-14-22-13-7-12-18(22)19(23)16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17,19H,2,5-6,10-11,14-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWXYKHBZJTFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide |
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